Cell Permeability of MM-589 Tfa: An In-depth Technical Guide
Cell Permeability of MM-589 Tfa: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-589 Tfa is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) proteins.[1][2][3][4] This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL complex, which is frequently dysregulated in certain types of acute leukemia.[2][5] By disrupting the WDR5-MLL interaction, MM-589 effectively inhibits the methylation of histone H3 at lysine (B10760008) 4 (H3K4), leading to the suppression of leukemogenic gene expression and subsequent inhibition of cancer cell growth.[4] This document provides a comprehensive technical overview of the cell permeability, mechanism of action, and relevant experimental protocols for MM-589 Tfa.
Mechanism of Action
MM-589 targets the WDR5 protein, a core component of the MLL histone methyltransferase complex.[2][3] The MLL protein binds to WDR5 through a conserved "WIN" (WDR5-interacting) motif. MM-589 was designed to mimic this motif, allowing it to bind with high affinity to the same pocket on WDR5, thereby competitively inhibiting the native WDR5-MLL interaction.[4] This disruption prevents the proper assembly and function of the MLL complex, leading to a decrease in H3K4 methylation, a key epigenetic mark associated with active gene transcription. In leukemia cell lines with MLL translocations, this targeted inhibition of HMT activity results in cell cycle arrest, apoptosis, and myeloid differentiation.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for MM-589 Tfa, demonstrating its high potency and selectivity.
| Target Binding and Enzyme Inhibition | IC50 (nM) | Reference |
| WDR5 Binding | 0.90 | [1][2][3][4] |
| MLL H3K4 Methyltransferase (HMT) Activity | 12.7 | [1][2][3][4] |
| Cellular Activity in Human Leukemia Cell Lines | IC50 (µM) | Reference |
| MV4-11 (MLL-AF4) | 0.25 | [1][2][3][5] |
| MOLM-13 (MLL-AF9) | 0.21 | [1][2][3][5] |
| HL-60 (MLL wild-type) | 8.6 | [1][2][3][5] |
Cell Permeability
While specific permeability coefficient data (e.g., Papp) is not publicly available, the potent, low nanomolar inhibition of the intracellular MLL HMT activity and the sub-micromolar IC50 values for growth inhibition in whole-cell assays strongly indicate that MM-589 is cell-permeable.[1][2][4][5] The ability of MM-589 to effectively engage its intracellular target and elicit a biological response in living cells is the primary evidence of its capacity to cross the cell membrane.
Experimental Protocols
AlphaLISA-based MLL HMT Functional Assay
This assay quantitatively measures the histone methyltransferase activity of the MLL complex and the inhibitory effect of compounds like MM-589.
Principle: The assay relies on the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. A biotinylated histone H3 substrate peptide is methylated by the MLL enzyme complex in the presence of the methyl donor, S-adenosylmethionine (SAM). The resulting methylated histone is then recognized by an anti-methylated H3K4 antibody conjugated to an AlphaLISA acceptor bead. Streptavidin-coated donor beads bind to the biotinylated histone substrate. When the donor and acceptor beads are brought into close proximity due to the enzymatic reaction, laser excitation of the donor bead produces singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead. The intensity of this signal is proportional to the level of histone methylation.
Protocol Outline:
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Reaction Setup: In a 384-well plate, combine the MLL enzyme complex, biotinylated H3 peptide substrate, and varying concentrations of MM-589 Tfa in assay buffer.
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Initiation: Start the enzymatic reaction by adding S-adenosylmethionine (SAM).
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Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
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Detection: Stop the reaction and detect the product by adding a mixture of anti-methylated H3K4 acceptor beads and streptavidin donor beads.
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Signal Reading: After another incubation period in the dark, read the plate on an AlphaScreen-compatible plate reader.
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Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Growth Inhibition Assay (MTT or CellTiter-Glo®)
This assay determines the cytotoxic or cytostatic effects of MM-589 Tfa on cancer cell lines.
Protocol Outline:
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Cell Seeding: Plate leukemia cells (e.g., MV4-11, MOLM-13, HL-60) in 96-well plates at an appropriate density.
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Compound Treatment: Add serial dilutions of MM-589 Tfa to the wells. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plates for a specified duration (e.g., 4 to 7 days) at 37°C in a humidified CO2 incubator.[1][3]
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Viability Assessment:
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MTT Assay: Add MTT reagent to each well and incubate. Solubilize the resulting formazan (B1609692) crystals and measure the absorbance at a specific wavelength.
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CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescence.
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Data Analysis: Determine the IC50 values by fitting the dose-response data to a sigmoidal curve.
Visualizations
Signaling Pathway of MM-589 Action
References
- 1. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
